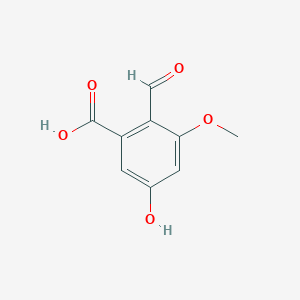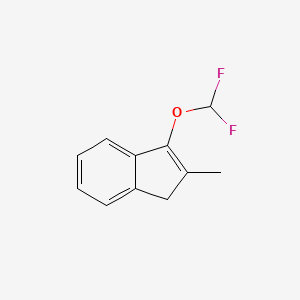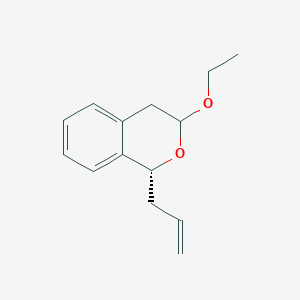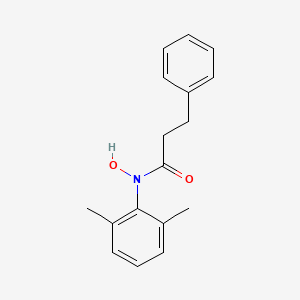
2-Formyl-5-hydroxy-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C9H8O5 It is a derivative of benzoic acid, characterized by the presence of a formyl group, a hydroxyl group, and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-hydroxy-3-methoxybenzoic acid typically involves the formylation of 5-hydroxy-3-methoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-hydroxy-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.
Major Products
Oxidation: 2-Carboxy-5-hydroxy-3-methoxybenzoic acid.
Reduction: 2-Hydroxymethyl-5-hydroxy-3-methoxybenzoic acid.
Substitution: 2-Formyl-5-chloro-3-methoxybenzoic acid.
Scientific Research Applications
2-Formyl-5-hydroxy-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-5-hydroxy-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-5-methoxybenzoic acid: Similar structure but different positioning of the hydroxyl and methoxy groups, affecting its chemical properties.
3-Methoxysalicylic acid: Another derivative of salicylic acid with different substitution patterns.
Uniqueness
2-Formyl-5-hydroxy-3-methoxybenzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and research applications.
Properties
CAS No. |
918668-57-2 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-formyl-5-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H8O5/c1-14-8-3-5(11)2-6(9(12)13)7(8)4-10/h2-4,11H,1H3,(H,12,13) |
InChI Key |
IUOZSRREQSUYNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)

![{2-[(Benzylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12613652.png)

![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)


![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)
![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)

